
2,2'-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) is a chemical compound that features a 1,3-dioxolane ring linked to two 6-bromopyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) typically involves the reaction of 6-bromopyridine with a 1,3-dioxolane derivative under specific conditions. One common method involves the use of a base to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding studies.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and bromopyridine groups can interact with specific sites on these targets, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
- 2,2’-Dimethyl-1,3-dioxolane-4,5-diyl
Uniqueness
What sets 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) apart is its combination of the dioxolane ring with bromopyridine groups, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these specific interactions are desired .
Propiedades
Número CAS |
42772-88-3 |
|---|---|
Fórmula molecular |
C13H10Br2N2O2 |
Peso molecular |
386.04 g/mol |
Nombre IUPAC |
2-bromo-6-[2-(6-bromopyridin-2-yl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C13H10Br2N2O2/c14-11-5-1-3-9(16-11)13(18-7-8-19-13)10-4-2-6-12(15)17-10/h1-6H,7-8H2 |
Clave InChI |
CUKOWFMCQVVLBI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



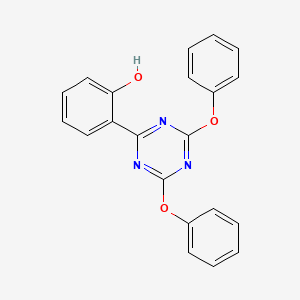
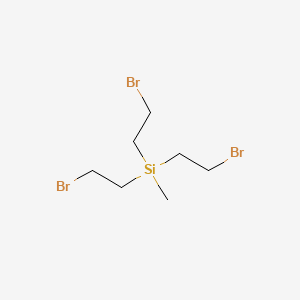
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
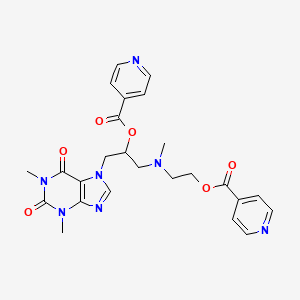
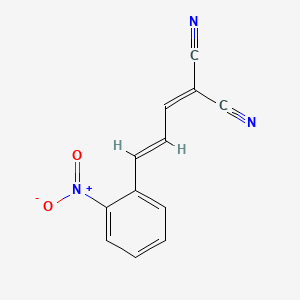
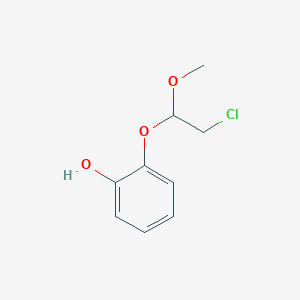

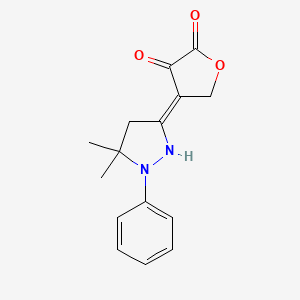
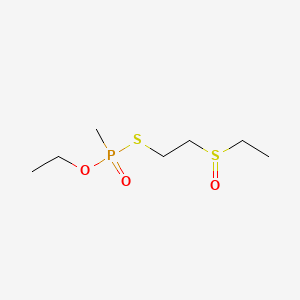
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

